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Introduction

The Feulgen reaction, a cornerstone in histochemistry and cytochemistry, provides a specific
and quantitative method for the visualization of DNA in cell nuclei and chromosomes.
Developed by Robert Feulgen and Heinrich Rossenbeck in 1924, this technique relies on the
acid hydrolysis of DNA to expose aldehyde groups, which then react with a Schiff reagent to
produce a characteristic magenta color. The intensity of this color is directly proportional to the
amount of DNA present, making the Feulgen reaction invaluable for studies in cell biology,
pathology, and genetics.[1][2][3][4][5]

Basic Fuchsin, a mixture of triaminotriphenylmethane dyes, has traditionally been the primary
component of the Schiff reagent. New Fuchsin (C.l. 42520), a methylated analog within the
Basic Fuchsin family, has emerged as a viable and, in some cases, superior alternative for the
Feulgen reaction. This document provides detailed application notes and protocols for the use
of New Fuchsin in the Feulgen reaction, offering insights into its advantages and practical
implementation.

Principle of the Feulgen Reaction

The Feulgen reaction is a two-step process:
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» Acid Hydrolysis: Mild acid hydrolysis with hydrochloric acid (HCI) selectively cleaves the
purine bases (adenine and guanine) from the deoxyribose sugar of DNA. This process,
known as apurination, unmasks the aldehyde groups of the sugar molecules. RNA is not
hydrolyzed in this manner due to the presence of a hydroxyl group at the 2' position of the
ribose sugar, ensuring the specificity of the reaction for DNA.

» Staining with Schiff Reagent: The tissue is then treated with Schiff reagent, a colorless
solution prepared by the reaction of a dye like New Fuchsin with sulfurous acid. The
exposed aldehyde groups in the hydrolyzed DNA react with the colorless Schiff reagent,
restoring the dye's chromophore and resulting in the formation of a stable, magenta-colored
compound at the site of the DNA.

Advantages of Using New Fuchsin

Studies comparing different fuchsin analogs have indicated that New Fuchsin can offer distinct
advantages in the Feulgen reaction:

» Higher Absorption: The complex formed between New Fuchsin-Schiff reagent and
hydrolyzed DNA has been shown to exhibit higher absorption compared to the complex
formed with pararosaniline, another common component of Basic Fuchsin. This can lead to a
more intense staining, facilitating easier visualization and quantification.

e Bathochromic Shift: A bathochromic shift (a shift to a longer wavelength) of the absorption
maximum is observed with New Fuchsin compared to pararosaniline. This may be
advantageous for certain imaging systems and can help in distinguishing the Feulgen
staining from other cellular components.

» Comparable Staining Intensity: While offering higher absorption, the overall staining intensity
of pure fuchsin analogs, including New Fuchsin, has been found to be nearly identical.

Quantitative Data Presentation
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Experimental Protocols
Preparation of Schiff Reagent using New Fuchsin

This protocol is adapted from standard methods for preparing Schiff reagent from basic fuchsin.

Materials:

New Fuchsin (C.1. 42520)

Distilled water

1N Hydrochloric acid (HCI)

Activated charcoal

Potassium metabisulfite (K2S20s5) or Sodium metabisulfite (Naz2S205)
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Procedure:

Dissolve 1 gram of New Fuchsin in 200 mL of boiling distilled water.
Shake the solution thoroughly to ensure the dye is completely dissolved.
Cool the solution to 50°C.

Filter the solution through a coarse filter paper into a clean flask.

To the filtrate, add 30 mL of 1N HCI.

Cool the solution to room temperature.

Add 1 gram of potassium metabisulfite.

Stopper the flask tightly, and allow the solution to stand in the dark at room temperature
overnight, or until it becomes a light straw or faint pink color.

If the solution is not completely decolorized, add 0.5 grams of activated charcoal, shake for
1-2 minutes, and filter through a coarse filter paper.

Store the final Schiff reagent in a tightly stoppered, dark bottle in a refrigerator at 4°C.

Feulgen Staining Protocol for Paraffin-Embedded
Sections

Materials:

Deparaffinized and rehydrated tissue sections on slides

1N Hydrochloric acid (HCI)

Schiff Reagent (prepared with New Fuchsin)

Sulfite wash (optional): 10% potassium metabisulfite solution

Running tap water

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b147725?utm_src=pdf-body
https://www.benchchem.com/product/b147725?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Dehydrating alcohols (e.g., 70%, 95%, 100% ethanol)
o Clearing agent (e.g., xylene)

e Mounting medium

Procedure:

o Deparaffinization and Rehydration: Bring paraffin-embedded sections to water through a
standard series of xylene and graded alcohols.

e Acid Hydrolysis:
o Rinse the slides in room temperature 1N HCI for 1 minute.

o Place the slides in 1N HCI preheated to 60°C in a water bath or oven for a specific
duration. The optimal hydrolysis time is critical and depends on the fixative used (e.g., 8-
12 minutes for formalin-fixed tissues). It is recommended to perform a preliminary
experiment to determine the optimal time for your specific tissue and fixation method.

o Immediately transfer the slides back to room temperature 1N HCI for 1 minute to stop the
hydrolysis.

e Rinsing: Rinse the slides briefly in distilled water.
e Staining:

o Immerse the slides in the New Fuchsin-Schiff reagent in a light-proof container for 30-60
minutes at room temperature, or until the nuclei stain a deep magenta.

e Washing:

o (Optional) Wash the slides in three changes of a freshly prepared sulfite wash (e.g., 0.5%
sodium bisulfite) for 2 minutes each to remove excess Schiff reagent.

o Wash the slides in running tap water for 5-10 minutes to develop the full color.
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o Counterstaining (Optional): If desired, a counterstain such as Light Green or Fast Green can
be used to stain the cytoplasm and other tissue elements.

o Dehydration and Mounting: Dehydrate the sections through a graded series of alcohols,
clear in xylene, and mount with a suitable mounting medium.

Expected Results:
» Nuclei and Chromosomes: Magenta to reddish-purple
o Cytoplasm (if counterstained): Green or as per the counterstain used

Mandatory Visualizations
Experimental Workflow for the Feulgen Reaction
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Caption: Experimental workflow for the Feulgen reaction using New Fuchsin.

Signaling Pathway of the Feulgen Reaction
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Caption: Chemical mechanism of the Feulgen reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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